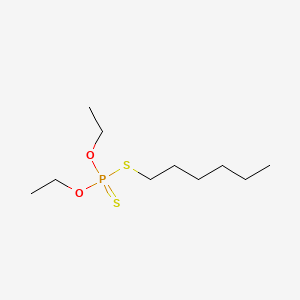
Phosphorodithioic acid, O,O-diethyl S-hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-diethyl S-hexyl ester is a chemical compound with the molecular formula C12H26O2PS2. It is a derivative of phosphorodithioic acid where the hydrogen atoms of the phosphorus atom are replaced by ethyl and hexyl groups. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phosphorodithioic acid, O,O-diethyl S-hexyl ester typically involves the reaction of phosphorus pentasulfide with ethanol and hexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of specialized reactors and purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Phosphorodithioic acid, O,O-diethyl S-hexyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of reduced phosphorus compounds.
Substitution: Formation of various substituted phosphorodithioic acid derivatives.
Scientific Research Applications
Phosphorodithioic acid, O,O-diethyl S-hexyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a tool in studying enzyme mechanisms and as a potential inhibitor for certain biological processes.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phosphorodithioic acid, O,O-diethyl S-hexyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Phosphorodithioic acid, O,O-diethyl S-hexyl ester is compared with other similar compounds such as:
Phosphorodithioic acid, O,O-diethyl ester: Similar structure but with different alkyl groups.
Phosphorodithioic acid, O,O-dimethyl ester: Similar core structure but with smaller alkyl groups.
Phosphorodithioic acid, O,O-diphenyl ester: Similar core structure but with phenyl groups instead of alkyl groups.
These compounds share similarities in their chemical properties but differ in their applications and reactivity due to the variation in their alkyl or aryl groups.
Properties
CAS No. |
13166-41-1 |
|---|---|
Molecular Formula |
C10H23O2PS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
diethoxy-hexylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS2/c1-4-7-8-9-10-15-13(14,11-5-2)12-6-3/h4-10H2,1-3H3 |
InChI Key |
OELZYWKIZMVEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSP(=S)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)


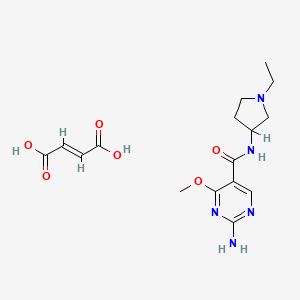
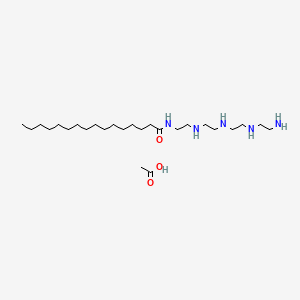
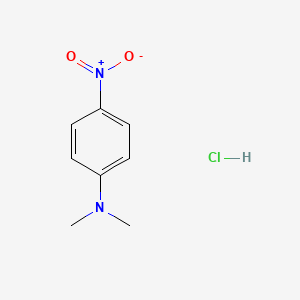
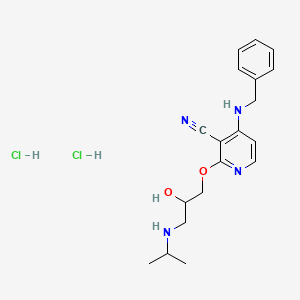




![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)

